Boc-8-Aoc-OH
Overview
Description
Boc-8-Aoc-OH, also known as 8-(tert-Butoxycarbonylamino)octanoic acid, is a chemical compound with the molecular formula C13H25NO4. It is primarily used in peptide synthesis as a reagent to introduce a protected ω-amino alkyl spacer. The compound is characterized by its ability to enhance the activity of substrates due to its longer spacer arms .
Mechanism of Action
- Role : The terminal carboxylic acid group of Boc-8-Aoc-OH can react with primary amine groups (e.g., lysine residues) in target proteins. This forms a stable amide bond, allowing the PROTAC to bind to its target protein .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-8-Aoc-OH typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of octanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified through recrystallization or chromatography to obtain this compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Boc-8-Aoc-OH undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of coupling agents like EDC or HATU to form stable amide bonds
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products:
Free Amino Acid: Obtained after deprotection of the Boc group.
Amide Derivatives: Formed through reactions with primary amines.
Scientific Research Applications
Boc-8-Aoc-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Peptide Synthesis: It is used to introduce protected ω-amino alkyl spacers in peptide chains, enhancing the activity and stability of the peptides.
Drug Delivery Systems: The compound’s ability to form stable amide bonds makes it valuable in the development of drug delivery systems and bioactive molecules.
Bioconjugation: this compound is used in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, to various substrates.
Comparison with Similar Compounds
- 8-(tert-Butoxycarbonylamino)caprylic acid
- 8-(tert-Butoxycarbonylamino)octanoic acid
Comparison: Boc-8-Aoc-OH is unique due to its longer spacer arms, which often impart increased activity to the substrate. This property distinguishes it from other similar compounds, making it particularly valuable in applications requiring enhanced substrate activity .
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)14-10-8-6-4-5-7-9-11(15)16/h4-10H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRZYWCRQHFPSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338080 | |
Record name | Boc-8-Aoc-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30100-16-4 | |
Record name | 8-[[(1,1-Dimethylethoxy)carbonyl]amino]octanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30100-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-8-Aoc-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-{[(tert-butoxy)carbonyl]amino}octanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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